molecular formula C11H15ClFNO2S B4836741 N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide

N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide

Cat. No. B4836741
M. Wt: 279.76 g/mol
InChI Key: FBLHTXUZBHJTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide, commonly known as TFM, is a synthetic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. TFM is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton.

Mechanism of Action

TFM acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. It forms a covalent bond with the zinc ion in the active site, thereby preventing the hydration of carbon dioxide to bicarbonate ion and proton. This results in a decrease in the concentration of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological and biochemical effects depending on the tissue and the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFM depend on the tissue and the context. In the brain, TFM has been shown to inhibit the production of cerebrospinal fluid, which can be useful in the treatment of hydrocephalus. In the kidney, TFM has been shown to inhibit the reabsorption of bicarbonate ion, which can be useful in the treatment of metabolic alkalosis. In the eye, TFM has been shown to reduce the intraocular pressure, which can be useful in the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

TFM has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which allows for the specific manipulation of this enzyme in various tissues. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, TFM also has some limitations. It is a reactive compound that can form adducts with other molecules, which can complicate the interpretation of experimental results. It is also a potent inhibitor of other enzymes, such as acetylcholinesterase, which can lead to off-target effects.

Future Directions

There are several future directions for the research on TFM. One direction is the development of new drugs that target carbonic anhydrase for the treatment of various diseases, such as glaucoma, hydrocephalus, and metabolic alkalosis. Another direction is the investigation of the role of carbonic anhydrase in various physiological and pathological processes, such as acid-base balance, respiration, and ion transport. Finally, the development of new methods for the synthesis and purification of TFM could improve its accessibility and utility as a tool for scientific research.

Scientific Research Applications

TFM has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, respiration, and ion transport in many tissues, including the brain, kidney, and eye. TFM has been used to investigate the physiological and biochemical functions of carbonic anhydrase in these tissues, as well as to develop new drugs that target this enzyme.

properties

IUPAC Name

N-tert-butyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFNO2S/c1-11(2,3)14-17(15,16)7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLHTXUZBHJTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 6
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N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide

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